molecular formula C9H9N3O2 B13091384 1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone CAS No. 551920-20-8

1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone

Katalognummer: B13091384
CAS-Nummer: 551920-20-8
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: AAGSYRLSDSGSBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone typically involves the reaction of appropriate pyrazole and pyridazine derivatives under specific conditions. One common method includes the condensation of 6-methoxypyrazole with a suitable pyridazine derivative in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wirkmechanismus

The mechanism of action of 1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

551920-20-8

Molekularformel

C9H9N3O2

Molekulargewicht

191.19 g/mol

IUPAC-Name

1-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O2/c1-6(13)7-5-10-12-8(7)3-4-9(11-12)14-2/h3-5H,1-2H3

InChI-Schlüssel

AAGSYRLSDSGSBC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C2C=CC(=NN2N=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.